![molecular formula C18H15ClN2OS B2980366 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 304895-49-6](/img/structure/B2980366.png)

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

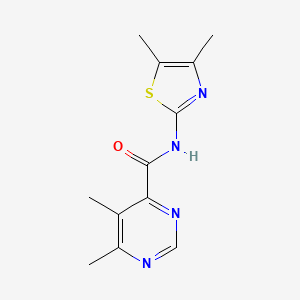

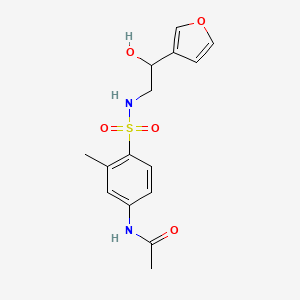

“N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a phenyl group (a benzene ring), an acetamide group (a carboxamide), and a 3-chlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, phenyl group, and acetamide group each contribute to the overall structure. The presence of the chlorine atom in the 3-chlorobenzyl group could also influence the compound’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .Scientific Research Applications

Synthesis and Chemical Properties

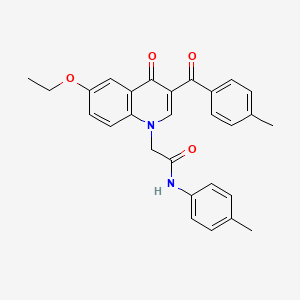

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide and its derivatives have been explored for various synthetic and medicinal chemistry applications due to their interesting chemical properties. For instance, the compound has been utilized as a building block for the synthesis of fused thiazolo[3,2-a]pyrimidinones, highlighting its role in facilitating ring annulation reactions to produce complex heterocyclic compounds with potential biological activities (Janardhan et al., 2014). These synthetic routes typically involve the formation of the title compound with acceptable yields, emphasizing its utility in organic synthesis and drug discovery efforts.

Potential Pharmacological Applications

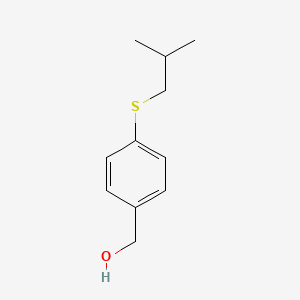

The structural motif of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been incorporated into the design and synthesis of various pharmacologically active compounds. For example, derivatives of this compound have been investigated for their potential as glutaminase inhibitors, with implications for cancer treatment. The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, incorporating similar structural features, have demonstrated the therapeutic potential of inhibiting glutaminase for cancer therapy (Shukla et al., 2012). These studies underline the importance of such compounds in the development of new anticancer strategies.

Moreover, compounds bearing the N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide scaffold have been explored for their anticancer activities. The synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents demonstrate the potential of these compounds in targeting cancer cells. Some derivatives have shown selectivity and potency against specific cancer cell lines, suggesting their potential utility in cancer chemotherapy (Evren et al., 2019).

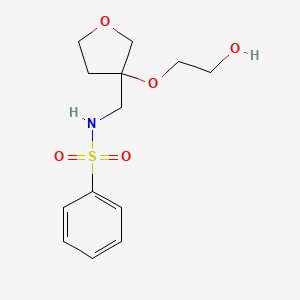

Antimicrobial and Anticonvulsant Activities

Beyond cancer research, derivatives of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide have been evaluated for their antimicrobial and anticonvulsant properties. Research has shown that certain indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide exhibit significant anticonvulsant activity, demonstrating the broad pharmacological potential of these compounds (Nath et al., 2021).

Mechanism of Action

Target of action

The compound contains a thiazole ring, which is a common feature in many biologically active molecules. Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Safety and Hazards

properties

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c19-15-8-4-7-14(9-15)10-16-12-20-18(23-16)21-17(22)11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCNUTBZWFDVNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)

![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)

![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)

![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)

![2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2980306.png)